molecular formula C22H24Br2N4O6S2 B009185 3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide CAS No. 110659-91-1

3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide

Cat. No.: B009185
CAS No.: 110659-91-1
M. Wt: 664.4 g/mol
InChI Key: LMAFSGDNHVBIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psammaplin A is a potent, symmetric bromotyrosine-derived disulfide alkaloid isolated from the marine sponge Pseudoceratina purpurea. It functions as a potent, dual-acting epigenetic modulator, exhibiting significant inhibitory activity against both histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). This dual mechanism makes it a valuable chemical probe for investigating the interplay between histone acetylation and DNA methylation in gene regulation, cellular differentiation, and disease pathogenesis.

Properties

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAFSGDNHVBIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Br2N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017658
Record name Psammaplin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110659-91-1
Record name Psammaplin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Intermediate Characterization

  • Aldehyde Preparation : 4-Hydroxybenzaldehyde (10 ) undergoes Knoevenagel condensation with ethyl acetoacetate to yield α,β-unsaturated ester 11 .

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation of 11 produces saturated ester 12 , which is brominated using KBrO₃/KBr under acidic conditions to form 13 .

  • α-Nitrosation and Rearrangement : Treatment of 13 with n-butylnitrite generates α-nitrosated intermediate, which rearranges to α-oxime ester 14 upon ethoxide addition.

This route achieves an overall yield of 12% after THP deprotection, highlighting improvements in step efficiency compared to earlier methods.

Alternative Synthetic Strategies: Benzaldehyde and Rhodanine Pathways

Harburn Group’s Benzylidene Rhodanine Approach

The Harburn group developed a novel pathway starting from benzaldehyde (2 ), which is converted to benzylidene rhodanine (7 ) in high yield. Subsequent hydrolysis and oximation afford O-benzyl-protected oximino acid 8 , which couples with cystamine to form protected psammaplin A (9 ). Final deprotection with TMSI in CH₂Cl₂ yields the target compound.

Advantages :

  • Avoids tedious tyrosine functionalization.

  • Utilizes stable intermediates for improved handling.

Park Group’s Knoevenagel Condensation Route

Park and colleagues introduced a concise synthesis leveraging Knoevenagel condensation to assemble the α-oxime ester core. Key innovations include:

  • One-Pot α-Nitrosation : Direct conversion of brominated intermediate 13 to α-oxime ester 14 via n-butylnitrite.

  • THP Protection : Dihydropyran (DHP) safeguards the oxime hydroxyl group, enabling efficient downstream coupling.

Structural Challenges and Protecting Group Strategies

Psammaplin A’s disulfide bond and oxime functionalities necessitate precise protecting group strategies to prevent undesired side reactions.

Disulfide Stability

The cystamine linker is prone to reduction under physiological conditions, complicating isolation. Solutions include:

  • THP Protection : Temporarily masking the disulfide during synthesis.

  • Oxidative Coupling : Using aldrithiol (13 ) to form stable disulfide bonds.

Oxime Configuration Control

(E)-oxime configuration is critical for bioactivity. Crystallographic studies of synthetic analogues (e.g., 8b ) confirm stereochemical fidelity, ensuring biological relevance.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReactionYieldAdvantagesLimitations
Conventional HWETyrosineHWE reactionN/AEstablished protocolLow scalability
Lindel OptimizationAldehyde 2 HWE, catalytic hydrogenation12%Improved step efficiencyComplex purification
Harburn RhodanineBenzaldehydeRhodanine formationHighStable intermediatesRequires toxic TMSI
Park Knoevenagel4-HydroxybenzaldehydeKnoevenagel condensation12%Concise, one-pot stepsSensitive to bromination conditions

Chemical Reactions Analysis

Types of Reactions: Psammaplin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or glutathione.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include different derivatives of Psammaplin A, which may exhibit varying degrees of biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Psammaplin A belongs to a family of bromotyrosine-derived marine natural products. Below is a comparative analysis of its structural analogs and synthetic derivatives:

Structural and Functional Comparison Table

Compound Structural Features Key Bioactivities Mechanism of Action Potency vs. Psammaplin A References
Psammaplin A Disulfide dimer, oxime, bromotyrosine subunits HDAC/DNMT inhibition, anticancer, antimicrobial Epigenetic regulation, DNA replication inhibition, enzyme antagonism Reference compound
Psammaplin F Monomeric bromotyrosine, sulfate ester HDAC inhibition, antifungal Competitive HDAC binding Lower HDAC inhibition (IC₅₀ > 1 μM)
UVI5008 Indole-substituted derivative HDAC/DNMT dual inhibition, anticancer Enhanced epigenetic modulation 10-fold higher HDAC1 inhibition (IC₅₀ = 0.2 μM)
Compound 23 Heterodimer (psammaplin + alkyl chain) Antibacterial (MRSA) DNA gyrase inhibition MIC = 1.22 μg/mL (vs. 5.47 μg/mL for PsA)
Compound 30 Oxime-modified analog Anticancer (HCT15 colon cancer) HDAC inhibition, ROS induction Comparable cytotoxicity (IC₅₀ = 0.8 μM)
Bisaprasin Disulfide dimer without oxime Weak antimicrobial activity Non-specific enzyme interaction 100-fold less potent

Key Insights from Structural-Activity Relationships (SAR)

Disulfide Bond : Essential for maintaining dimeric structure and bioactivity. Reduction to thiols abolishes HDAC inhibition .

Oxime Groups : Critical for HDAC/DNMT binding. Removal or substitution reduces potency by >90% .

Bromotyrosine Subunits : Hydrophobic aromatic groups enhance cellular uptake but are replaceable. Synthetic derivatives with indole (UVI5008) or alkyl chains (Compound 23) show improved stability and activity .

Dimerization: Homodimers (e.g., Psammaplin A) exhibit broader activity than monomers (e.g., Psammaplin F) due to multivalent target engagement .

Mechanistic Divergence Among Analogs

  • Psammaplin A vs. Psammaplin F : While both inhibit HDACs, Psammaplin A’s disulfide dimer enables dual HDAC/DNMT inhibition, whereas Psammaplin F primarily targets HDACs .
  • UVI5008 vs. Psammaplin A : UVI5008’s indole substitution enhances cellular permeability and HDAC1 selectivity, making it a superior epigenetic modulator .
  • Compound 23 vs. Psammaplin A : The heterodimeric structure of Compound 23 improves MRSA targeting by optimizing DNA gyrase binding, reducing MIC values by 4.5-fold .

Biological Activity

Psammaplin A, a natural compound derived from marine sponges, has garnered significant attention due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the pharmacological properties of Psammaplin A, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential therapeutic applications.

Overview of Psammaplin A

Psammaplin A is classified as a disulfide-linked dimer of bromotyrosine alkaloids. Its unique structure contributes to its biological activity, particularly its ability to inhibit histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression. The compound exhibits a broad spectrum of bioactivities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.

Histone Deacetylase Inhibition
Psammaplin A has been shown to selectively inhibit class I HDACs, leading to hyperacetylation of histones. This mechanism is crucial for regulating gene expression involved in cell cycle arrest and apoptosis. The compound's IC50 values for HDAC inhibition range from 0.003 to 1 µM, indicating potent activity against these enzymes .

Enzyme Inhibition Profile
In addition to HDACs, Psammaplin A inhibits several other enzymes, including:

  • DNA gyrase
  • Topoisomerase II
  • Farnesyl protein transferase
  • Leucine aminopeptidase
  • DNA polymerase α-primase

These inhibitory actions contribute to its cytotoxic effects against various cancer cell lines .

Anticancer Activity

Psammaplin A exhibits significant antiproliferative effects against a range of cancer cell lines. Some notable findings include:

Cancer Cell Line IC50 (μM)
Triple-negative breast (MDA-MB-231)0.2
Colon (HCT15)0.5
Ovarian (SK-OV-3)0.8
Lung (A549)1.0
Endometrial (Ishikawa)1.5

These results indicate that Psammaplin A is particularly effective against aggressive cancer types .

Case Studies and Research Findings

  • Antitumor Effects in Vivo
    In studies involving xenografted mice models with HCT116 or MCF-7 tumors, Psammaplin A demonstrated significant tumor growth inhibition at doses of 40 mg/kg .
  • Mechanistic Studies on Eryptosis
    Research has shown that Psammaplin A induces eryptosis (programmed death of erythrocytes) by increasing intracellular calcium levels and ceramide abundance, which is indicative of oxidative stress .
  • Synthesis and Derivative Studies
    Several analogs of Psammaplin A have been synthesized to enhance its biological activity. For instance, modifications have led to compounds with comparable or improved cytotoxicity against cancer cells while maintaining enzyme inhibition properties .

Q & A

Q. What are the primary molecular targets of Psammaplin A, and how do researchers experimentally validate their inhibition?

Psammaplin A is a dual inhibitor of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Researchers validate its activity through in vitro enzymatic assays, such as measuring IC50 values (e.g., 0.9 nM for HDAC1 inhibition using fluorogenic substrates) . Structural validation often employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm interactions with target enzymes, as seen in studies resolving its binding to HDACs .

Q. What methodologies are used to assess Psammaplin A's cytotoxicity in cancer cell lines?

Cytotoxicity is typically evaluated using cell viability assays like WST-8, which measures metabolic activity in treated vs. untreated cells. For example, RAW 264.7 macrophages showed significant viability reduction (p<0.001) at 125 µM Psammaplin A after 12 hours . Dose-response curves and statistical tools (e.g., Student’s t-test, ANOVA) are critical for determining potency thresholds .

Q. How is Psammaplin A isolated and purified from natural sources?

Psammaplin A is isolated from marine sponges (e.g., Jaspis wondoensis) via solvent extraction (e.g., chloroform:methanol:water) followed by reversed-phase HPLC. Structural confirmation relies on NMR and MS comparisons with reference data .

Advanced Research Questions

Q. How do researchers address contradictions in Psammaplin A's reported potency across different biological assays?

Discrepancies in potency (e.g., varying IC50 values in enzymatic vs. cell-based assays) are resolved by controlling variables like cell permeability and off-target effects. For instance, semi-synthetic analogs with modified sulfinate esters exhibit enhanced selectivity, as demonstrated via DFT calculations and revised NMR assignments . Researchers also use orthogonal assays (e.g., DNA replication inhibition in SV40 models ) to validate mechanism-specific activity.

Q. What experimental strategies are employed to overcome Psammaplin A's synthetic challenges?

Total synthesis routes focus on modular assembly of bromotyrosine derivatives. Dr. Fuchter’s team developed cost-effective pathways using commercially available precursors, enabling access to non-natural analogs with improved HDAC1 inhibition (e.g., IC50 <0.9 nM) . Key steps include disulfide bond formation and regioselective bromination, validated via MS/MS fragmentation analysis .

Q. How can researchers optimize Psammaplin A's pharmacokinetic properties for in vivo studies?

Structural modifications, such as esterification of phenolic groups or PEGylation, enhance solubility and bioavailability. Pharmacokinetic profiling in animal models (e.g., plasma half-life, tissue distribution) is combined with in vitro metabolic stability assays using liver microsomes .

Q. What frameworks guide the design of studies investigating Psammaplin A's epigenetic effects?

The PICO (Population, Intervention, Comparison, Outcome) framework ensures rigor in experimental design. For example:

  • Population : Cancer cell lines with dysregulated HDAC/DNMT activity.
  • Intervention : Psammaplin A vs. established inhibitors (e.g., SAHA).
  • Outcome : Quantification of histone acetylation (H3K9ac, H3K27ac) via immunofluorescence .

Methodological Considerations

Q. How should researchers statistically analyze dose-dependent effects of Psammaplin A?

Data from viability or enzyme inhibition assays are analyzed using nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. Significance is determined via one-way ANOVA with post-hoc tests (e.g., Bonferroni) . Replicate experiments (n≥3) and error bars (±SD) are mandatory for robustness .

Q. What ethical and practical guidelines apply to Psammaplin A research involving animal models?

Studies must comply with institutional animal care protocols (IACUC). Key considerations include:

  • Justifying sample sizes via power analysis.
  • Monitoring toxicity endpoints (e.g., weight loss, organ histopathology).
  • Transparency in reporting negative results to avoid publication bias .

Q. How can structural ambiguities in Psammaplin A analogs be resolved?

Ambiguities (e.g., sulfone vs. sulfinate ester configurations) are addressed via combined spectroscopic and computational methods. For example, DFT-calculated 13C NMR shifts validated the sulfinate ester structure in Psammaplin I, overturning prior assignments .

Data Interpretation and Reporting

Q. What criteria distinguish Psammaplin A's specific HDAC inhibition from nonspecific cytotoxicity?

Specificity is confirmed using:

  • Selectivity panels : Testing against unrelated enzymes (e.g., topoisomerases).
  • Rescue experiments : Reversing effects with HDAC agonists (e.g., trichostatin A).
  • Gene expression profiling : Quantifying HDAC target genes (e.g., p21) via qPCR .

Q. How do researchers validate Psammaplin A's anti-metastatic potential beyond cytotoxicity assays?

Advanced models include:

  • Invasion assays : Boyden chambers with Matrigel-coated membranes.
  • Epigenetic profiling : ChIP-seq for histone modification changes (e.g., H3K27ac).
  • In vivo xenografts : Monitoring tumor volume and metastasis in immunodeficient mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide
Reactant of Route 2
3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.